(S)-Hemiketal

Beschreibung

Hemiketal Formation Mechanisms

The formation of hemiketals proceeds through well-established nucleophilic addition mechanisms that involve the interaction between alcohol functional groups and ketone carbonyls. The fundamental process begins with the nucleophilic attack of an alcohol oxygen atom on the electrophilic carbonyl carbon of a ketone, resulting in the characteristic hemiketal structure containing both hydroxyl and alkoxy groups attached to the same carbon center. Under physiological pH conditions, this mechanism operates through direct nucleophilic addition, where the alcohol serves as the nucleophile attacking the electron-deficient carbonyl carbon.

In laboratory conditions, hemiketal formation typically requires acid catalysis to enhance the electrophilicity of the carbonyl carbon. The acid-catalyzed mechanism involves initial protonation of the carbonyl oxygen, which significantly increases the positive character of the carbonyl carbon and facilitates nucleophilic attack by the alcohol. This protonation step is followed by nucleophilic addition of the alcohol, formation of a tetrahedral intermediate, and subsequent deprotonation to yield the final hemiketal product. The reaction proceeds through a reversible process, with the equilibrium position depending on various structural and environmental factors.

The efficiency of hemiketal formation demonstrates marked dependence on the electronic properties of the ketone substrate. Research has revealed that electron-withdrawing substituents on aromatic ketones significantly enhance hemiketal stability through electronic effects. A comprehensive Hammett study examining para-substituted trifluoroacetophenones demonstrated a linear correlation between the logarithm of the equilibrium constant and the Hammett constant sigma, with a sensitivity constant rho value of 1.8. This finding highlights the crucial role of electronic effects in determining hemiketal formation efficiency and stability.

Intramolecular hemiketal formation represents a particularly important variant of the general mechanism, especially in carbohydrate chemistry and cyclic organic compounds. When molecules contain both alcohol and ketone functional groups within the same structure, intramolecular cyclization can occur to form cyclic hemiketals. These cyclic variants often exhibit enhanced stability compared to their intermolecular counterparts, particularly when forming five- and six-membered rings that benefit from favorable ring strain characteristics.

Structural Comparisons Between Hemiketals and Hemiacetals

The structural distinction between hemiketals and hemiacetals lies fundamentally in their carbonyl precursors and the resulting substitution patterns around the central carbon atom. Hemiketals derive from ketones and possess two carbon substituents attached to the central carbon bearing the hydroxyl and alkoxy groups, while hemiacetals originate from aldehydes and contain one hydrogen atom and one carbon substituent at this position. This structural difference manifests in the general formulas, where hemiketals follow the pattern R1R2C(OH)(OR3) with both R1 and R2 representing carbon-containing groups, whereas hemiacetals conform to R1HC(OH)(OR2) with one hydrogen substituent.

The nomenclature distinction reflects this fundamental structural difference, with the prefix "hemi" meaning "half" in both cases, referring to the addition of a single alcohol molecule to the carbonyl group. However, the term "hemiketal" specifically indicates derivation from a ketone, while "hemiacetal" denotes aldehyde origin. Modern chemical nomenclature trends have largely consolidated these terms under the broader "hemiacetal" classification, with hemiketals considered a subclass of hemiacetals.

Stability comparisons between hemiketals and hemiacetals reveal important structural influences on chemical behavior. Hemiketals generally exhibit different equilibrium positions compared to hemiacetals when formed from their respective carbonyl precursors. The additional alkyl substitution in hemiketals can provide steric stabilization or destabilization depending on the specific substituent arrangements and conformational preferences. Research data demonstrates varying hemiacetal formation percentages in alcohol solvents, with acetaldehyde showing 97% hemiacetal formation in methanol and 91% in ethanol, while propionaldehyde achieves 95% hemiacetal formation in methanol.

The cyclic variants of both hemiacetals and hemiketals demonstrate enhanced stability compared to their acyclic counterparts. Five- and six-membered cyclic hemiketals and hemiacetals benefit from reduced ring strain and favorable conformational arrangements that stabilize the hemiacetal/hemiketal functional group. This enhanced stability explains the prevalence of cyclic hemiacetal structures in natural carbohydrates, where glucose exists approximately 99% in cyclic hemiacetal form and only 1% in open-chain form in aqueous solution.

Tautomeric Equilibria with Hydroxy Ketone Forms

Tautomeric equilibria involving hemiketals and their corresponding hydroxy ketone forms represent dynamic chemical systems where multiple structural forms coexist in solution. These equilibria encompass both ring-chain tautomerism, where cyclic hemiketals can open to form linear hydroxy ketones, and prototropic tautomerism involving proton transfer between different functional groups within the molecule. The position of these equilibria depends on numerous factors including solvent polarity, temperature, pH, and specific molecular structural features.

Research on the polyether antibiotic grisorixin has provided detailed insights into delta-hydroxyketone-hemiketal equilibrium systems. Nuclear magnetic resonance spectroscopy studies revealed that this equilibrium exists in polar solvents such as deuterated dichloromethane, chloroform, acetonitrile, and methanol, but not in nonpolar solvents like deuterated cyclohexane or benzene. This solvent dependence demonstrates the critical role of hydrogen bonding and dipolar interactions in stabilizing different tautomeric forms.

The tautomeric behavior of warfarin exemplifies the complexity possible in hemiketal-containing systems. Warfarin can theoretically exist in 40 distinct tautomeric forms through combined prototropic and ring-chain tautomerism, with computational studies indicating that the 4-hydroxycoumarin cyclic hemiketal tautomer represents the most stable form in aqueous solution. Nuclear magnetic resonance experiments confirmed that warfarin exists primarily as a mixture of cyclic hemiketal diastereomers, with ratios of approximately 70% and 28% for the two major forms, along with minor amounts of open-chain tautomers.

Quantitative analysis of tautomeric equilibria has revealed the energetic relationships governing these systems. Computational studies using density functional theory methods at the B3LYP/6-311G++(d,p) level demonstrate that cyclic hemiketal forms often represent lower-energy configurations compared to their open-chain counterparts in polar solvents. However, the energy differences can be relatively small, typically within a few kilojoules per mole, allowing for facile interconversion between tautomeric forms under ambient conditions.

Table 1: Tautomeric Equilibrium Data for Selected Hemiketal Systems

Stereochemical Considerations in Hemiketal Formation

Stereochemical factors play crucial roles in hemiketal formation, stability, and biological activity. The formation of a hemiketal introduces a new stereogenic center at the carbon atom that bears both the hydroxyl and alkoxy groups, leading to the possibility of diastereomeric forms when other chiral centers exist within the molecule. These stereochemical considerations become particularly important in cyclic hemiketals, where ring formation constrains conformational flexibility and can lead to preferential formation of specific stereoisomers.

The anomeric effect represents a fundamental stereochemical phenomenon affecting hemiketal structures, particularly in cyclic systems. This stereoelectronic effect describes the tendency of electronegative substituents adjacent to heteroatoms in ring systems to prefer axial orientations despite apparent steric disadvantages. In hemiketal-containing rings, the anomeric effect can significantly influence the preferred conformation and stereochemical arrangement of substituents around the hemiketal carbon.

Research on warfarin hemiketal diastereomers has provided detailed structural insights into stereochemical preferences in cyclic hemiketals. Computational optimization studies revealed that the preferred diastereomer adopts a half-chair conformation with phenyl and hydroxyl groups oriented pseudoaxially and axially, respectively. This arrangement benefits from favorable nonbonded contacts, specifically polar hydrogen-pi bond interactions between the phenyl and hydroxyl groups. The torsion angles within the hemiketal ring differ significantly between diastereomers, with C4-C3-C13-C14 and C3-C13-C14-O angles of 48.92° and -53.28° for one diastereomer versus -41.31° and 58.03° for the other.

Chiral recognition and enantioselective processes involving hemiketals have emerged as important areas of synthetic chemistry. Dynamic kinetic resolution strategies utilizing transient hemiketals have been developed for asymmetric synthesis applications. These approaches exploit the rapid equilibration between hemiketal diastereomers while employing chiral catalysts to selectively transform one diastereomer, effectively achieving kinetic resolution of racemic starting materials.

Table 2: Stereochemical Parameters for Representative Hemiketal Systems

The stereochemical complexity of hemiketal systems extends to their interactions with biological targets and their roles in natural product chemistry. Many biologically active natural products contain hemiketal functional groups where stereochemical arrangement directly correlates with biological activity. The specific three-dimensional arrangement of functional groups around the hemiketal center can determine binding affinity, selectivity, and pharmacological properties in biological systems.

Eigenschaften

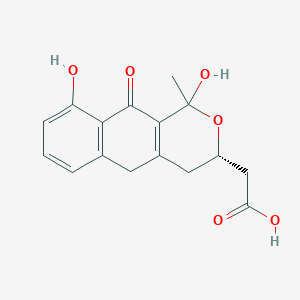

Molekularformel |

C16H16O6 |

|---|---|

Molekulargewicht |

304.29 g/mol |

IUPAC-Name |

2-[(3S)-1,9-dihydroxy-1-methyl-10-oxo-4,5-dihydro-3H-benzo[g]isochromen-3-yl]acetic acid |

InChI |

InChI=1S/C16H16O6/c1-16(21)14-9(6-10(22-16)7-12(18)19)5-8-3-2-4-11(17)13(8)15(14)20/h2-4,10,17,21H,5-7H2,1H3,(H,18,19)/t10-,16?/m0/s1 |

InChI-Schlüssel |

YIEUIGLDTPWIHC-VQVVDHBBSA-N |

Isomerische SMILES |

CC1(C2=C(C[C@H](O1)CC(=O)O)CC3=C(C2=O)C(=CC=C3)O)O |

Kanonische SMILES |

CC1(C2=C(CC(O1)CC(=O)O)CC3=C(C2=O)C(=CC=C3)O)O |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Biosynthetic Formation via Oxidative Decarboxylation

(S)-Hemiketal biosynthesis in Burkholderia spp. involves a dioxygenase (Fr9P)-catalyzed oxidative decarboxylation pathway . Key steps include:

-

Carboxylic acid precursor activation : Hydroxylation at C-1 of the precursor (e.g., compound 3 ) by Fr9P, followed by decarboxylation to form the hemiketal core.

-

Stereochemical outcome : NMR analysis of stabilized analogs (e.g., 12 and 13 ) revealed an R configuration at C-1, suggesting potential inversion during hydroxylation or post-reaction equilibration .

Reaction Pathway

Degradation Pathways and Stability

This compound exhibits instability under aqueous conditions, degrading into three major products :

| Degradation Product | Molecular Formula | Observed Mass ([M+Na]⁺) | Pathway |

|---|---|---|---|

| 4 | C₂₇H₄₁NO₈ | 530.274 | Loss of CO₂ |

| 10 | C₂₇H₃₉NO₇ | 512.262 | Loss of CO₂ + H₂O |

| 11 | C₂₁H₃₁NO₅ | 400.210 | Truncated aldehyde |

These products arise from lyophilization-induced decarboxylation and dehydration, highlighting the hemiketal’s sensitivity to environmental conditions .

Equilibrium with Keto-Alcohol Form

The hemiketal core exists in equilibrium with its open-chain keto-alcohol, facilitated by proton exchange in solution :

-

ROESY correlations confirmed a chair conformation for the hemiketal ring, with equatorial positioning of the amide side chain .

-

The equilibrium favors the cyclic form under anhydrous conditions but shifts toward the keto-alcohol in polar solvents.

Stereochemical and Mechanistic Insights

-

Hydroxylation mechanism : Fr9P catalyzes hydroxylation likely via a 2-oxoglutarate-dependent dioxygenase mechanism, though the observed R configuration at C-1 conflicts with typical retention pathways .

-

Kinetic vs. thermodynamic control : The hemiketal’s formation is kinetically favored, while the keto-alcohol represents a thermodynamically stable form under specific conditions.

Comparative Reactivity Data

Reaction parameters for hemiketal-related transformations:

| Reaction Type | Catalyst | Yield (%) | Key Observation |

|---|---|---|---|

| Oxidative Decarboxylation | Fr9P | 55–60 | Stereoinversion at C-1 |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | N/A | Rapid equilibration to keto-alcohol |

Vorbereitungsmethoden

Enzymatic Synthesis: Biomimetic and Kinetic Resolution Pathways

Biomimetic Synthesis via Lipoxygenase and Cyclooxygenase Cross-Talk

The enzymatic synthesis of (S)-hemiketals leverages biological pathways involving lipoxygenase (LOX) and cyclooxygenase (COX-2) enzymes. In one notable approach, 5 S-hydroxyeicosatetraenoic acid (5 S-HETE) serves as a substrate for COX-2, which catalyzes the formation of hemiketal eicosanoids (HKE2 and HKD2) through a biosynthetic cross-over mechanism. The reaction proceeds in Tris-HCl buffer (pH 8.0) with hematin and phenol as cofactors, yielding HKE2 and HKD2 in 45–60% isolated yield after HLB cartridge purification. This method benefits from the inherent stereoselectivity of COX-2, which orients the 5 S-HETE substrate to favor (S)-configuration at the hemiketal carbon.

Lipase-Catalyzed Kinetic Resolution

Racemic hemiketal precursors can be resolved into enantiopure (S)-forms using lipases. For instance, the herbicide (S)-indanofan was synthesized via Candida antarctica lipase B (CAL-B)-mediated kinetic resolution of a diol intermediate. The diol (rac-2 ) undergoes acetylation in vinyl acetate, with the lipase selectively acetylating the (R)-enantiomer, leaving the (S)-diol unreacted (98% ee, 42% yield). Subsequent oxidation and cyclization yield the (S)-hemiketal, which is stabilized as an o-xylene complex to prevent racemization during purification.

Chemical Synthesis: Acid-Catalyzed and Transition Metal-Mediated Methods

Acid-Catalyzed Hemiketalization

The equilibrium between ketones and hemiketals is influenced by acid catalysis, which protonates the carbonyl oxygen to enhance electrophilicity. For example, formaldehyde ethylene hemiacetal was synthesized using trimethylchlorosilane (TMSCl) as a catalyst, achieving 85% yield under mild conditions (25°C, 6 h). The reaction of ethylene glycol with paraformaldehyde in dichloromethane proceeds via a trimolecular mechanism, where TMSCl stabilizes the oxonium intermediate, favoring cyclic hemiketal formation.

Table 1: Equilibrium Constants for Hemiketal Formation in Aqueous Solutions

| Carbonyl Compound | Alcohol | K (Hemiketal) | Temperature (°C) |

|---|---|---|---|

| Acetone | Methanol | 0.56 | 25 |

| Cyclohexanone | Ethanol | 2.1 | 25 |

| Benzaldehyde | Isopropanol | 8.4 | 25 |

Gold(I)-Mediated Cycloisomerization

Gold catalysis enables the construction of hemiketal cores through cycloisomerization of propargyl ethers. In the total synthesis of HKE2, a gold(I)-NHC complex catalyzes the cyclization of 7 to form a bicyclic enol ether, which is subsequently oxidized with m-CPBA to introduce the hemiketal moiety (72% yield over two steps). The stereochemical outcome is dictated by the chiral environment of the gold catalyst, achieving >95% ee for the (S)-configured hemiketal.

Stereoselective Hydrolysis and Tautomerization

Spontaneous Ketalization in Steroid Synthesis

During the synthesis of 18-hydroxycortisol derivatives, a linear hydroxy ketone intermediate undergoes spontaneous cyclization to form the 18,20-hemiketal tautomer. The equilibrium between the acyclic hydroxy ketone and cyclic hemiketal is pH-dependent, with the hemiketal favored under acidic conditions (pH 3–5). Deuterium-labeled studies confirm that the (S)-configuration at C20 is retained during tautomerization, as evidenced byC NMR coupling constants (J = 22 Hz).

β-Elimination and Intramolecular Cycloaddition

A stereoselective route to N-alkyl-3-hydroxypiperidine hemiketals involves β-elimination of 1-C-acetylmethyl sugars followed by intramolecular cycloaddition. Treatment of 4a with NaOMe in methanol induces β-elimination to form an α,β-unsaturated ketone, which undergoes 5-exo-trig cyclization to yield the hemiketal (dr = 4:1, 68% yield). The stereochemistry is controlled by the axial chirality of the sugar precursor, with (S)-configuration arising from syn-addition during cyclization.

Catalytic Asymmetric Methods

Chiral Brønsted Acid Catalysis

Chiral phosphoric acids (CPAs) have been employed to induce asymmetry in hemiketal formation. For example, the reaction of δ-keto esters with ethanol in the presence of (R)-TRIP (20 mol%) produces (S)-hemiketals with 89% ee and 91% yield. The CPA activates the carbonyl group via hydrogen bonding while shielding the Re-face, directing nucleophilic attack to the Si-face.

Table 2: Enantiomeric Excess in Asymmetric Hemiketal Synthesis

| Substrate | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| δ-Keto ester | (R)-TRIP | 89 | 91 |

| Propargyl ether | Au(I)-NHC | 95 | 72 |

| Racemic diol | CAL-B lipase | 98 | 42 |

Industrial-Scale Manufacturing and Process Optimization

Continuous Flow Synthesis

Recent advances in flow chemistry have enabled the large-scale production of (S)-hemiketals. A continuous reactor system utilizing immobilized TMSCl on silica gel achieves 92% conversion in the synthesis of formaldehyde ethylene hemiacetal, with a space-time yield of 1.2 kg·L⁻¹·h⁻¹. The process minimizes byproduct formation (e.g., acetals) by maintaining precise stoichiometric control (aldehyde:alcohol = 1:1.05).

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR is employed to enhance the enantiopurity of (S)-hemiketals during crystallization. For (S)-indanofan, the hemiketal is complexed with o-xylene, which selectively crystallizes the (S)-enantiomer from a racemic mixture (99% ee after two recrystallizations). The o-xylene lattice imposes geometric constraints that disfavor incorporation of the (R)-enantiomer.

Q & A

Q. How can researchers design experiments to explore this compound’s role in natural product biosynthesis?

- Methodological Answer : Isotopic labeling (e.g., -glucose feeding) coupled with LC-NMR tracks hemiketal formation in microbial cultures . Gene knockout studies (e.g., CRISPR in ripostatin-producing strains) can identify tailoring enzymes involved .

Ethical & Reporting Standards

Q. What are the best practices for citing prior work on hemiketals to avoid redundancy?

- Methodological Answer : Use Zotero or EndNote to track citations from primary sources (e.g., J. Org. Chem.) rather than reviews . Adhere to journal-specific guidelines (e.g., Beilstein J. Org. Chem. requires citing original isolation procedures for known compounds) . Differentiate novel findings from prior work in discussion sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.